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molecular formula C9H5FN2O3 B2587224 4-Fluoro-6-nitroisoquinolin-1-ol CAS No. 1508295-22-4

4-Fluoro-6-nitroisoquinolin-1-ol

Cat. No. B2587224
M. Wt: 208.148
InChI Key: OUIGMPDTRBYKJN-UHFFFAOYSA-N
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Patent
US09174974B2

Procedure details

To a solution of Intermediate 3D (8.1 g, 33.7 mmol) in acetonitrile (100 mL) was added 4.0N HCl in dioxane (25.3 mL, 101 mmol). The mixture was stirred at 65° C. for 1.5 h. HPLC and LCMS indicated complete conversion of starting material. Solvent was removed to give Intermediate 3E (8.1 g, 33.1 mmol, 98% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.38-8.46 (m, 2H) 8.31 (dd, J=8.79, 2.20 Hz, 1H) 7.61 (d, 1H); 19F NMR (376 MHz, DMSO-d6) δ ppm −160.17 (s., 1F); MS (ESI) m/z: 209.2 (M+H)+.
Name
Intermediate 3D
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[C:5](=[O:15])[NH:4][CH:3]1OC.Cl.O1CCOCC1>C(#N)C>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[C:5](=[O:15])[NH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 3D
Quantity
8.1 g
Type
reactant
Smiles
FC1C(NC(C2=CC=C(C=C12)[N+](=O)[O-])=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25.3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CNC(C2=CC=C(C=C12)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.1 mmol
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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